molecular formula C₁₇H₁₉Cl₂NO₅ B1144798 (2,3,4-Trimethoxy-6-methylphenyl)(4,5-dichloro-2-methoxy-3-pyridyl)methanol CAS No. 688046-84-6

(2,3,4-Trimethoxy-6-methylphenyl)(4,5-dichloro-2-methoxy-3-pyridyl)methanol

Cat. No. B1144798
CAS RN: 688046-84-6
M. Wt: 388.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3,4-Trimethoxy-6-methylphenyl)(4,5-dichloro-2-methoxy-3-pyridyl)methanol, also known as TMP-DPM, is a synthetic compound with a wide range of applications in the fields of chemistry and biology. It has been used in a variety of scientific research experiments and has been found to have a number of interesting properties.

Scientific Research Applications

(2,3,4-Trimethoxy-6-methylphenyl)(4,5-dichloro-2-methoxy-3-pyridyl)methanol has been used in a variety of scientific research experiments, such as in the study of enzyme kinetics, protein-protein interactions, and the synthesis of pharmaceuticals. It has also been used in the study of the structure and function of proteins, and in the development of new drugs.

Mechanism of Action

The mechanism of action of (2,3,4-Trimethoxy-6-methylphenyl)(4,5-dichloro-2-methoxy-3-pyridyl)methanol is not yet fully understood. However, it is believed to act as a proton donor, allowing for the formation of hydrogen bonds between molecules. This can lead to the formation of protein-protein interactions, as well as the formation of new pharmaceuticals.
Biochemical and Physiological Effects
(2,3,4-Trimethoxy-6-methylphenyl)(4,5-dichloro-2-methoxy-3-pyridyl)methanol has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme dihydrofolate reductase, which is involved in the biosynthesis of folate. It has also been found to inhibit the enzyme phospholipase A2, which is involved in the breakdown of fatty acids. In addition, it has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

(2,3,4-Trimethoxy-6-methylphenyl)(4,5-dichloro-2-methoxy-3-pyridyl)methanol has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable under a wide range of conditions. However, it has some limitations as well. It is not very soluble in water, which can limit its use in certain experiments, and it has a relatively low solubility in organic solvents.

Future Directions

(2,3,4-Trimethoxy-6-methylphenyl)(4,5-dichloro-2-methoxy-3-pyridyl)methanol has many potential future applications in the fields of chemistry and biology. It could be used to study the structure and function of proteins, as well as to develop new drugs. It could also be used to study enzyme kinetics and protein-protein interactions. In addition, it could be used to develop new pharmaceuticals and to study the biochemical and physiological effects of compounds.

properties

IUPAC Name

(4,5-dichloro-2-methoxypyridin-3-yl)-(2,3,4-trimethoxy-6-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO5/c1-8-6-10(22-2)15(23-3)16(24-4)11(8)14(21)12-13(19)9(18)7-20-17(12)25-5/h6-7,14,21H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZHXBWZJHBVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(C2=C(C(=CN=C2OC)Cl)Cl)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

15.1 ml of n-butyllithium (1.57 mol/l hexane solution) was dropwise added at −20° C. to a solution having 2.40 g (23.7 mmol) of diisopropylamine dissolved in 30 ml of tetrahydrofuran, followed by stirring for 1 hour. The solution was cooled to −78° C., and a solution having 4.22 g (23.6 mmol) of 4,5-dichloro-2-methoxypyridine obtained in Step (e) dissolved in 20 ml of tetrahydrofuran was added, followed by stirring for 2 hours to prepare 4,5-dichloro-2-methoxy-3-pyridyllithium. Then, to this solution, a solution having 5.00 g (23.8 mmol) of 2,3,4-trimethoxy-6-methylbenzaldehyde dissolved in 20 ml of tetrahydrofuran was added, followed by stirring for 30 minutes. 50 ml of water was added to the mixture to terminate the reaction, and tetrahydrofuran was distilled off under reduced pressure. After extraction with ethyl ether, the organic layer was dried over sodium sulfate and subjected to filtration, and the solvent was distilled off under reduced pressure, followed by purification by silica gel column chromatography to obtain 4.66 g (yield: 51%) of (2,3,4-trimethoxy-6-methylphenyl)(4,5-dichloro-2-methoxy-3-pyridyl)methanol.
Quantity
15.1 mL
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
4.22 g
Type
reactant
Reaction Step Three
Name
4,5-dichloro-2-methoxy-3-pyridyllithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Seven
Quantity
20 mL
Type
solvent
Reaction Step Eight
Name
Quantity
50 mL
Type
solvent
Reaction Step Nine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.